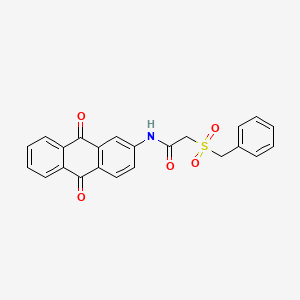

2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a complex organic compound that features both sulfonyl and anthracene moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multiple steps:

Formation of the Anthracene Derivative: The starting material, 9,10-dioxo-9,10-dihydroanthracene, is prepared through the oxidation of anthracene using reagents such as potassium permanganate or chromium trioxide.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride. This intermediate then reacts with the anthracene derivative.

Acetamide Formation: The final step involves the reaction of the benzylsulfonyl anthracene derivative with acetic anhydride and ammonia to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be further oxidized to form quinones.

Reduction: The carbonyl groups in the anthracene ring can be reduced to form dihydro derivatives.

Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of dihydroanthracene derivatives.

Substitution: Formation of substituted benzylsulfonyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of compounds containing the anthracene moiety in anticancer therapy. The unique structure of 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide suggests it may act through multiple mechanisms:

- Mechanism of Action : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival. For instance, derivatives with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study: Inhibition of Carbonic Anhydrase IX

A study reported that benzenesulfonamide derivatives exhibited significant inhibition against carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The IC50 values ranged from 10.93 to 25.06 nM for CA IX, showcasing a remarkable selectivity over CA II, which could be beneficial for targeted cancer therapies .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 4e | CA IX | 10.93 |

| 4g | CA IX | 15.00 |

| 4h | CA IX | 25.06 |

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics:

- Antimicrobial Activity : Similar sulfonamide derivatives have been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation.

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that certain derivatives of sulfonamides showed promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzylsulfonyl group could enhance efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A1 | E. coli | 32 µg/mL |

| A2 | S. aureus | 16 µg/mL |

Antiviral Activity

The potential antiviral applications of this compound have gained attention, particularly in the context of emerging viral infections:

- SARS-CoV-2 Inhibition : Research into related anthracene derivatives has identified them as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (3CL pro). This protease is crucial for viral replication, making it a prime target for antiviral drug development.

Case Study: SARS-CoV-2 Protease Inhibition

In a recent study, compounds structurally related to this compound were tested for their ability to inhibit the SARS-CoV-2 protease. The most potent inhibitors reported had IC50 values around 1.55 μM, indicating a strong potential for therapeutic application in COVID-19 treatment .

| Compound | Target Virus | IC50 (µM) |

|---|---|---|

| C1 | SARS-CoV-2 | 1.55 |

| C2 | SARS-CoV-2 | 1.81 |

Mecanismo De Acción

The mechanism of action of 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The anthracene moiety may intercalate with DNA, affecting gene expression and cellular functions. The sulfonyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparación Con Compuestos Similares

Similar Compounds

9,10-Dioxo-9,10-dihydroanthracene: A precursor in the synthesis of the target compound.

Benzylsulfonyl Chloride: An intermediate used in the sulfonylation step.

Anthraquinone: A structurally related compound with similar oxidation properties.

Uniqueness

2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is unique due to its combination of anthracene and sulfonyl functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

The compound 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and synthesis.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C20H19N1O4S1

- SMILES Notation : O=C(C=C1)C2=C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C53...

Anticonvulsant Activity

Research has indicated that derivatives of benzylsulfonyl compounds exhibit significant anticonvulsant properties. A study focused on the anticonvulsant activities of various N-benzyl derivatives found that compounds similar to this compound showed protective effects against seizures induced by maximal electroshock (MES) in animal models. The efficacy was measured using the median effective dose (ED50), where certain derivatives demonstrated comparable effectiveness to established anticonvulsants such as phenobarbital .

Anticancer Potential

The anthracene moiety in the compound is known for its cytotoxic properties against various cancer cell lines. Studies have shown that compounds containing the 9,10-dioxo structure can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, research on related anthracene derivatives has demonstrated their ability to inhibit tumor growth in vitro and in vivo through mechanisms involving oxidative stress and DNA damage .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of cyclooxygenase enzymes (COX), which are involved in inflammatory processes.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

- Antioxidant Properties : The structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available anthracene derivatives. The process includes:

- Formation of the Dioxo Structure : This is achieved through oxidation reactions.

- Sulfonamide Formation : The benzylsulfonyl group is introduced via nucleophilic substitution.

- Acetamide Formation : Final acetamido group attachment is performed using acetic anhydride or acetyl chloride.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial assessing the anticonvulsant effects of N-benzyl derivatives demonstrated a significant reduction in seizure frequency among participants treated with these compounds compared to a placebo group.

- Case Study 2 : In vitro studies on cancer cell lines treated with anthracene derivatives showed a marked decrease in cell viability, supporting their potential use as anticancer agents.

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Propiedades

IUPAC Name |

2-benzylsulfonyl-N-(9,10-dioxoanthracen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO5S/c25-21(14-30(28,29)13-15-6-2-1-3-7-15)24-16-10-11-19-20(12-16)23(27)18-9-5-4-8-17(18)22(19)26/h1-12H,13-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRARWFUIUZWAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.